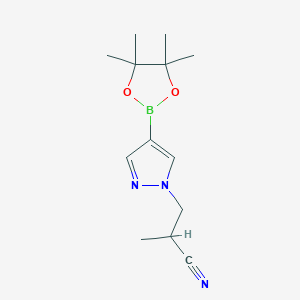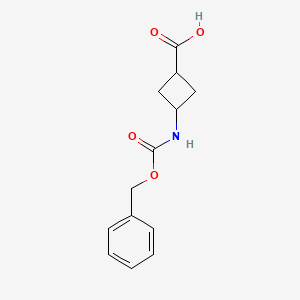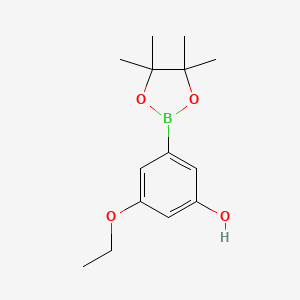![molecular formula C12H21NO3 B3320458 tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate CAS No. 1242273-71-7](/img/structure/B3320458.png)
tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate
Übersicht
Beschreibung
tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate: is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol. This compound is characterized by its bicyclic structure, which includes a hydroxyl group and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate typically involves the reaction of a bicyclic alcohol with tert-butyl isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles under suitable conditions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and carbamate moiety play crucial roles in binding to active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound valuable in research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate can be compared with similar compounds such as:
tert-Butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate: This compound has a similar structure but differs in the position of the hydroxyl group, which can lead to different chemical reactivity and biological activity.
tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-3-yl}carbamate: Another analog with a different position of the hydroxyl group, affecting its interaction with molecular targets.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound in various research domains.
Eigenschaften
IUPAC Name |
tert-butyl N-(6-hydroxy-2-bicyclo[2.2.1]heptanyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-7-4-8(9)10(14)6-7/h7-10,14H,4-6H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJILWCVEWVIYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174027 | |
| Record name | 1,1-Dimethylethyl N-(6-hydroxybicyclo[2.2.1]hept-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242273-71-7 | |
| Record name | 1,1-Dimethylethyl N-(6-hydroxybicyclo[2.2.1]hept-2-yl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242273-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(6-hydroxybicyclo[2.2.1]hept-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B3320376.png)

![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid methyl ester](/img/structure/B3320390.png)









![5,6,7-Trimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3320470.png)
